molecular formula C22H16ClFN2O2S2 B295274 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B295274
M. Wt: 459 g/mol
InChI Key: NJRXWLFBEANGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one, also known as CP-690,550, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound has shown promising results in preclinical studies and has undergone clinical trials for its efficacy and safety.

Mechanism of Action

3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one acts as a selective inhibitor of JAK enzymes, particularly JAK3. JAK3 is involved in the signaling pathway of the interleukin-2 (IL-2) receptor, which is important for the development and function of T cells. By inhibiting JAK3, this compound can reduce the production of cytokines that are involved in the inflammatory response, leading to a reduction in symptoms of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of cytokines such as IL-2, IL-4, IL-6, and IL-12, which are involved in the inflammatory response. This reduction in cytokine production leads to a reduction in symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound has also been shown to reduce the number of T cells and B cells in the blood, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its specificity for JAK3, which allows researchers to selectively inhibit this enzyme and study its effects on the immune response. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause adverse effects such as anemia and thrombocytopenia in some patients.

Future Directions

Future research on 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one could focus on its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Researchers could also investigate the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanisms of action of this compound and its effects on the immune system.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves a series of steps that include the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to obtain 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one, which is then oxidized to form this compound.

Scientific Research Applications

3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that lead to inflammation and immune responses. By inhibiting JAK enzymes, this compound can reduce the production of cytokines that are involved in the inflammatory response, leading to a reduction in symptoms of autoimmune diseases.

Properties

Molecular Formula

C22H16ClFN2O2S2

Molecular Weight

459 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H16ClFN2O2S2/c1-2-17-11-18-20(30-17)25-22(26(21(18)28)16-9-5-14(23)6-10-16)29-12-19(27)13-3-7-15(24)8-4-13/h3-11H,2,12H2,1H3

InChI Key

NJRXWLFBEANGNC-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.